4-Fluoro-3-iodo-5-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-3-iodo-5-nitrobenzoic acid is an organic compound with the molecular formula C7H3FINO4 It is a derivative of benzoic acid, characterized by the presence of fluorine, iodine, and nitro functional groups on the benzene ring
Vorbereitungsmethoden
The synthesis of 4-Fluoro-3-iodo-5-nitrobenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Nitration: Introduction of the nitro group to the benzene ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Iodination: Introduction of the iodine atom to the benzene ring.
These reactions are carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
4-Fluoro-3-iodo-5-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The nitro, fluoro, and iodo groups can participate in nucleophilic or electrophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, reducing agents like hydrogen or hydrazine, and bases such as potassium carbonate. The major products formed depend on the specific reaction conditions and the nature of the substituents on the benzene ring.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-3-iodo-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of probes for biological imaging and diagnostics.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Fluoro-3-iodo-5-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the nitro, fluoro, and iodo groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
4-Fluoro-3-iodo-5-nitrobenzoic acid can be compared with other similar compounds such as:
4-Fluoro-3-nitrobenzoic acid: Lacks the iodine substituent, which may affect its reactivity and applications.
3-Iodo-4-nitrobenzoic acid:
5-Nitro-2-fluorobenzoic acid: Has a different substitution pattern, leading to variations in its chemical behavior and applications.
The unique combination of fluorine, iodine, and nitro groups in this compound makes it distinct from these related compounds, offering specific advantages in certain applications.
Eigenschaften
Molekularformel |
C7H3FINO4 |
---|---|
Molekulargewicht |
311.01 g/mol |
IUPAC-Name |
4-fluoro-3-iodo-5-nitrobenzoic acid |
InChI |
InChI=1S/C7H3FINO4/c8-6-4(9)1-3(7(11)12)2-5(6)10(13)14/h1-2H,(H,11,12) |
InChI-Schlüssel |
NZZMXGDGWXYODD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)I)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.